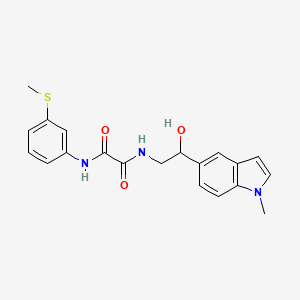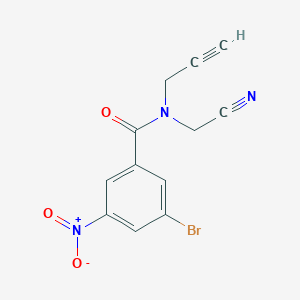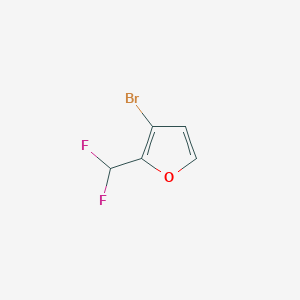![molecular formula C22H22N2O4S2 B2602565 Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate CAS No. 922485-45-8](/img/structure/B2602565.png)
Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate” is a chemical compound. It belongs to the benzo[d]thiazol-2-yl carbamate class. Thiazoles, which include this compound, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular formula of this compound is C17H14N2O3S2. The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting range of 270-280°C . The IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities, is noted for its unique crystallization behavior. It transitions from a structure with eight molecules in the asymmetric unit to a more efficient packing structure under high pressure, despite initially unfavorable conformations. This study highlights the role of pressure in crystal engineering and the stabilization of crystal structures through efficient packing at high pressure (Johnstone et al., 2010).
Synthesis of Antitumor and Antifilarial Agents
Research into methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its derivatives showcases their synthesis and evaluation as potential antitumor and antifilarial agents. These compounds, including structurally related methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate, have shown significant inhibitory effects on leukemia cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, demonstrating their potential in medicinal chemistry applications (Kumar et al., 1993).
Electropolymerization and Biosensor Applications
Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) was synthesized and characterized for its electropolymerization capabilities. The study explored its potential for supercapacitor and biosensor applications, focusing on the effects of electron-withdrawing and donating groups on polymerization behavior and capacitive properties (Ates et al., 2015).
Liquid Crystal Phase and Mesogenic Behavior
A study on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and similar compounds investigated their aggregation behavior in various solvents, highlighting the impact of molecular structure on aggregation and potential applications in materials science (Matwijczuk et al., 2016).
Drug Discovery Building Blocks
Research into the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives reveals their utility as building blocks in drug discovery. These compounds offer versatile substitution possibilities, enabling exploration of chemical space for targeted ligand development (Durcik et al., 2020).
Zukünftige Richtungen
Thiazoles, which include this compound, have diverse biological activities and have been used to develop new compounds acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests potential future directions in the design and development of different thiazole derivatives.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact structure and substituents of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways, leading to their diverse biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures and substituents .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, depending on their specific structures, targets, and mode of action .
Eigenschaften
IUPAC Name |
methyl 4-[(4-methylsulfanyl-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-21(26)15-10-8-14(9-11-15)20(25)24(13-16-5-4-12-28-16)22-23-19-17(29-2)6-3-7-18(19)30-22/h3,6-11,16H,4-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUFRMAZPCBLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2602483.png)





![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2602494.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2602498.png)
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2602500.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2602503.png)

